![molecular formula C22H16FIN2O2 B2795459 7-fluoro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 533887-90-0](/img/structure/B2795459.png)
7-fluoro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
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Overview
Description
7-fluoro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazepine core, followed by the introduction of the fluorine and iodine substituents. Common reagents used in these steps include fluorinating agents like Selectfluor and iodinating agents such as iodine monochloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the benzodiazepine core.
Reduction: Reduction reactions may target the carbonyl group in the benzodiazepine ring.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium iodide or potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydrobenzodiazepine.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound’s benzodiazepine core makes it a candidate for studying receptor interactions, particularly with GABA receptors.
Medicine
Medically, derivatives of this compound could be explored for their potential anxiolytic, sedative, or anticonvulsant properties.
Industry
In the industrial sector, the compound’s fluorine and iodine substituents could make it useful in materials science, particularly in the development of new polymers or advanced materials.
Mechanism of Action
The mechanism of action for compounds in the benzodiazepine family typically involves binding to the GABA-A receptor in the central nervous system. This binding enhances the effect of the neurotransmitter GABA, leading to increased neuronal inhibition and resulting in sedative, anxiolytic, and anticonvulsant effects. The presence of fluorine and iodine atoms may alter the binding affinity and efficacy, potentially leading to unique pharmacological profiles.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar core structure but different substituents.
Lorazepam: Another benzodiazepine with a chlorinated phenyl ring.
Clonazepam: Contains a nitro group instead of fluorine and iodine.
Uniqueness
The unique combination of fluorine and iodine in 7-fluoro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can significantly influence its chemical reactivity and biological activity, potentially offering advantages in terms of potency, selectivity, and metabolic stability compared to other benzodiazepines.
Biological Activity
7-Fluoro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, which is known for its diverse biological activities. This article delves into the biological activity of this specific compound, examining its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives of benzodiazepines have shown cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Table 1: Anticancer Activity of Related Benzodiazepine Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF7 | 5.0 | Apoptosis induction |
Compound B | HT29 | 3.2 | Cell cycle arrest in G2/M phase |
Compound C | M21 | 4.8 | Disruption of microtubule dynamics |
Neuropharmacological Effects
Benzodiazepines are well-known for their effects on the central nervous system (CNS). They primarily act as agonists at the GABA-A receptor, enhancing the inhibitory effects of GABA. This mechanism results in anxiolytic, sedative, and muscle relaxant properties.
Case Study: Anxiolytic Activity
A study conducted on a related benzodiazepine derivative demonstrated significant anxiolytic effects in animal models. The compound was administered in varying doses, and behavioral tests indicated reduced anxiety levels compared to control groups.
Antimicrobial Activity
Some benzodiazepine derivatives have also shown antimicrobial properties. Research indicates that these compounds can inhibit the growth of certain bacterial strains through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity of Benzodiazepine Derivatives
Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound D | E. coli | 12 µg/mL |
Compound E | S. aureus | 8 µg/mL |
Properties
IUPAC Name |
7-fluoro-4-(2-iodobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FIN2O2/c23-15-10-11-19-17(12-15)21(14-6-2-1-3-7-14)26(13-20(27)25-19)22(28)16-8-4-5-9-18(16)24/h1-12,21H,13H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINXFBFMYCEBEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)F)C(N1C(=O)C3=CC=CC=C3I)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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